1-(2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine
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Overview
Description
1-(2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine is a synthetic organic compound that belongs to the class of triazole derivatives It is characterized by the presence of a piperidine ring attached to a triazole moiety, which is further substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-fluorophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the triazole ring.
Attachment of the Piperidine Ring: The triazole derivative is then reacted with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine involves its interaction with specific molecular targets in the body. The triazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
- 1-(2-{[5-(4-fluorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine
- 2-{[5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
Comparison:
- Structural Differences: The presence of different substituents on the triazole ring and the piperidine ring can significantly affect the compound’s chemical properties and biological activity.
- Unique Features: The specific combination of the 4-fluorophenyl group and the piperidine ring in 1-(2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)piperidine may confer unique pharmacological properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C16H21FN4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]piperidine |
InChI |
InChI=1S/C16H21FN4S/c1-20-15(13-5-7-14(17)8-6-13)18-19-16(20)22-12-11-21-9-3-2-4-10-21/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
JTFYWXBKAAZWCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCCN2CCCCC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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